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molecular formula C9H14NO2P B8145472 (4-Amino-3-methoxyphenyl)dimethylphosphine oxide

(4-Amino-3-methoxyphenyl)dimethylphosphine oxide

Cat. No. B8145472
M. Wt: 199.19 g/mol
InChI Key: XSUFWLZYYKQQRC-UHFFFAOYSA-N
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Patent
US09273077B2

Procedure details

To a solution of (3-methoxy-4-nitrophenyl)(dimethyl)phosphane oxide (0.1 g, 0.44 mmol) in 5 mL of EtOH was added 10% weight of palladium on carbon (0.2 g). The mixture was purged with argon, and hydrogenated under 30 psi for 2 h. The mixture was passed through Celite to a flask containing HCl in ethanol. Concentration of the filtrate gave the final product (0.088 g, 86% yield). MS/ES+: m/z=199.
Name
(3-methoxy-4-nitrophenyl)(dimethyl)phosphane oxide
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([P:12](=[O:15])([CH3:14])[CH3:13])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CCO.[Pd]>[CH3:14][P:12]([C:5]1[CH:6]=[CH:7][C:8]([NH2:9])=[C:3]([O:2][CH3:1])[CH:4]=1)([CH3:13])=[O:15]

Inputs

Step One
Name
(3-methoxy-4-nitrophenyl)(dimethyl)phosphane oxide
Quantity
0.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])P(C)(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with argon
CUSTOM
Type
CUSTOM
Details
The mixture was passed through Celite to a flask
ADDITION
Type
ADDITION
Details
containing HCl in ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CP(=O)(C)C1=CC(=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.088 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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